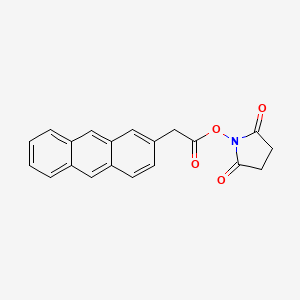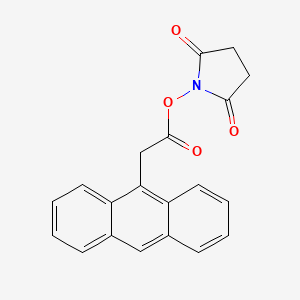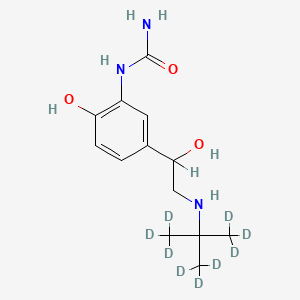
Carbuterol-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbuterol-d9 is a deuterated version of the β2-adrenergic receptor agonist carbuterol. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in scientific research, particularly in the fields of neurology, respiratory drugs, and enzyme activators .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbuterol-d9 involves the incorporation of deuterium atoms into the carbuterol molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the carbuterol molecule.
Deuteration: The hydrogen atoms in the carbuterol molecule are replaced with deuterium atoms through a process called deuteration. This can be achieved using deuterated reagents or solvents.
Formation of Hemisulfate Salt: The deuterated carbuterol is then reacted with sulfuric acid to form the hemisulfate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of carbuterol are synthesized and deuterated.
Purification: The deuterated carbuterol is purified using techniques such as crystallization or chromatography.
Salt Formation: The purified deuterated carbuterol is reacted with sulfuric acid to form the hemisulfate salt, which is then isolated and dried.
Análisis De Reacciones Químicas
Types of Reactions
Carbuterol-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbuterol oxides, while reduction may produce carbuterol alcohols .
Aplicaciones Científicas De Investigación
Carbuterol-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for accurate data analysis.
Biology: Employed in studies related to enzyme activation and neurotransmission.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases, pain, inflammation, and neurological disorders.
Mecanismo De Acción
Carbuterol-d9 exerts its effects by acting as a β2-adrenergic receptor agonist. The mechanism involves:
Binding to Receptors: The compound binds to β2-adrenergic receptors on the surface of target cells.
Activation of Pathways: This binding activates intracellular signaling pathways, leading to various physiological responses.
Molecular Targets: The primary molecular targets include β2-adrenergic receptors, which are involved in processes such as bronchodilation and vasodilation.
Comparación Con Compuestos Similares
Carbuterol-d9 can be compared with other similar compounds, such as:
Carbuterol: The non-deuterated version of the compound.
Salbutamol: Another β2-adrenergic receptor agonist used in respiratory treatments.
Terbutaline: A β2-adrenergic receptor agonist with similar therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in research applications .
Propiedades
IUPAC Name |
[5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19)/i1D3,2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMXXQOFIRIICG-GQALSZNTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)NC(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
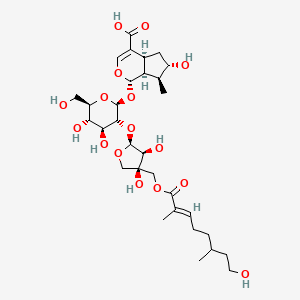
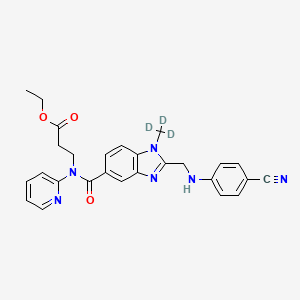

![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B585655.png)

